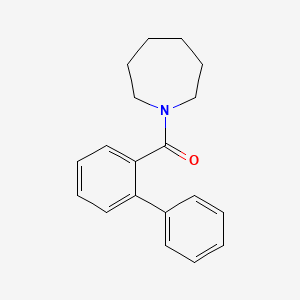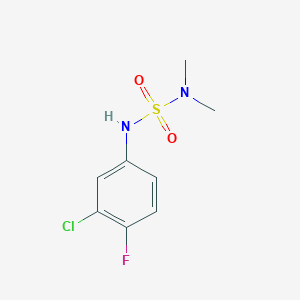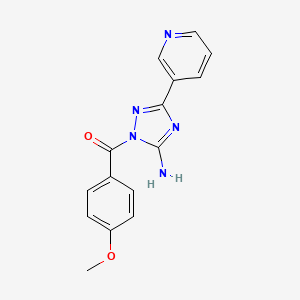![molecular formula C14H19ClN2O3S B5856024 N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)
N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, commonly known as CP-945,598, is a chemical compound that has been studied for its potential use in scientific research. It is a selective antagonist of the cannabinoid receptor type 1 (CB1), which is found predominantly in the central nervous system.
Aplicaciones Científicas De Investigación
CP-945,598 has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the study of the endocannabinoid system, which plays a critical role in a wide range of physiological processes, including pain sensation, appetite regulation, and immune function. CP-945,598 has been shown to selectively block the N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide receptor, which could provide insights into the function of this receptor and its role in various physiological processes.
Mecanismo De Acción
CP-945,598 acts as a selective antagonist of the N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide receptor, which is found predominantly in the central nervous system. When CP-945,598 binds to the N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide receptor, it prevents the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, as well as exogenous cannabinoids, such as delta-9-tetrahydrocannabinol (THC). This results in a reduction in the activity of the endocannabinoid system, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CP-945,598 are largely dependent on the specific physiological process being studied. However, studies have shown that CP-945,598 can have effects on pain sensation, appetite regulation, and immune function, among other processes. For example, studies have shown that CP-945,598 can reduce pain sensation in animal models, suggesting that it could have potential use as an analgesic. Additionally, studies have shown that CP-945,598 can reduce food intake and body weight in animal models, suggesting that it could have potential use in the treatment of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-945,598 in scientific research is its selectivity for the N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide receptor. This allows researchers to specifically target this receptor and study its function without affecting other receptors in the endocannabinoid system. Additionally, CP-945,598 is readily available for scientific research purposes, making it a convenient tool for researchers. However, one limitation of CP-945,598 is its potential for off-target effects, particularly at high concentrations. Researchers must carefully control the concentration of CP-945,598 to avoid potential off-target effects.
Direcciones Futuras
There are many future directions for research on CP-945,598. One area of research is in the study of the endocannabinoid system and its role in various physiological processes. Additionally, CP-945,598 could be studied for its potential use in the treatment of pain, obesity, and other conditions. Finally, researchers could explore the potential of CP-945,598 as a tool for studying the N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide receptor and its function in various physiological processes. Overall, CP-945,598 is a promising compound for scientific research, and further studies could provide valuable insights into its potential applications.
Métodos De Síntesis
The synthesis of CP-945,598 involves multiple steps, starting with the reaction of 4-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-pyrrolidinyl)ethylamine to form the amide intermediate, which is subsequently treated with methanesulfonyl chloride to form the final product, CP-945,598. The synthesis method has been optimized to produce high yields of pure product, making CP-945,598 readily available for scientific research purposes.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-11-9-12(15)5-6-13(11)17(21(2,19)20)10-14(18)16-7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQRGBWXAJMUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)N2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)




![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)

![N'-[(3,4,5-triethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5856044.png)

![4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)